![molecular formula C22H20N6O2 B2440876 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921829-76-7](/img/structure/B2440876.png)

5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

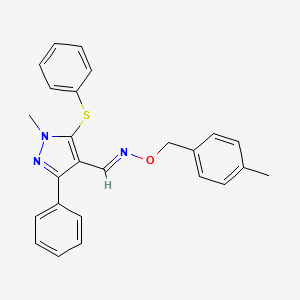

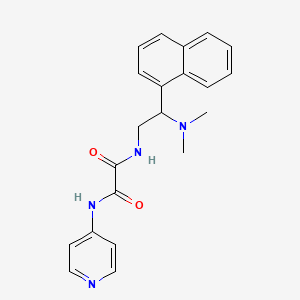

5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.

BenchChem offers high-quality 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- CDK2 Inhibition : PTTP derivatives have been designed and synthesized as novel CDK2 inhibitors. CDK2 (cyclin-dependent kinase 2) is a promising target for cancer treatment, selectively affecting tumor cells. These compounds exhibit significant cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 demonstrate the best cytotoxic activities .

- Microwave-Mediated Synthesis : PTTP derivatives can be efficiently synthesized using microwave-mediated methods. For instance, the desired product can be obtained with an 89% yield within 3 hours at 140°C .

- In Vivo Efficacy : Compound B5, a derivative of PTTP, significantly inhibits tumor growth in an A549 xenograft mouse model without apparent toxicity. These findings highlight its potential as an antitumor agent .

- Crystal Structure : The crystal structure of a related compound, 4-(4-methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, has been characterized by single crystal X-ray diffraction. Computational modeling techniques (DFT and HF) are used to compare experimental and theoretical results .

- Triazole Scaffold : PTTP belongs to the triazole family, specifically the 1,2,4-triazole tautomeric form. Triazoles are five-membered heterocycles with diverse applications in medicinal chemistry and materials science .

- Enzymatic Inhibition : PTTP derivatives exhibit enzymatic inhibitory activity against CDK2/cyclin A2. Compounds 14, 13, and 15 show significant inhibitory activity, making them potential candidates for further drug development .

Cancer Treatment

Synthetic Chemistry

Antitumor Properties

Crystallography and Computational Studies

Heterocyclic Chemistry

Drug Discovery and Development

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells . The compound’s interaction with CDK2 involves essential hydrogen bonding with Leu83, which is confirmed by molecular docking simulation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts these phosphorylation events, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

properties

IUPAC Name |

1-methyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2/c1-14-8-10-16(11-9-14)18-24-25-21-27(13-12-15-6-4-3-5-7-15)17-19(29)23-22(30)26(2)20(17)28(18)21/h3-11H,12-13H2,1-2H3,(H,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMLGMFXCUZPPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-(4-chlorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2440793.png)

![3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2440794.png)

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2,2-dichloroacetate](/img/structure/B2440796.png)

![6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2440806.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2440807.png)

![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2440808.png)

![1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2440813.png)